molecular formula C7H6F2N2O2 B13083605 (2,3-Difluoro-5-nitrophenyl)methanamine

(2,3-Difluoro-5-nitrophenyl)methanamine

Cat. No.: B13083605
M. Wt: 188.13 g/mol
InChI Key: QFWCDGUISNVXGE-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-nitrophenyl)methanamine typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes the following steps:

    Nitration: The starting material, 2,3-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2,3-Difluoro-5-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluoro-5-nitrophenyl)methanamine
  • (2-Fluoro-5-nitrophenyl)methanamine
  • (2,5-Difluoro-3-nitrophenyl)methanamine

Uniqueness

(2,3-Difluoro-5-nitrophenyl)methanamine is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

(2,3-difluoro-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H6F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H,3,10H2

InChI Key

QFWCDGUISNVXGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)[N+](=O)[O-]

Origin of Product

United States

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